molecular formula C9H12N4O B12081208 5-(Piperazine-1-carbonyl)pyrimidine

5-(Piperazine-1-carbonyl)pyrimidine

Cat. No.: B12081208
M. Wt: 192.22 g/mol
InChI Key: BKABXKPLWMPHDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Piperazine-1-carbonyl)pyrimidine is a heterocyclic compound that features both a piperazine ring and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperazine-1-carbonyl)pyrimidine typically involves the reaction of piperazine with pyrimidine derivatives under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production methods for this compound often utilize scalable synthetic routes that ensure high yields and purity. These methods may include parallel solid-phase synthesis and photocatalytic synthesis, which are advantageous for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-(Piperazine-1-carbonyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into reduced forms, often using reagents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in various substituted pyrimidine derivatives .

Scientific Research Applications

5-(Piperazine-1-carbonyl)pyrimidine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Piperazine-1-carbonyl)pyrimidine is unique due to its dual ring structure, which imparts distinct physicochemical properties and biological activities. Its ability to undergo diverse chemical reactions and its wide range of applications in various fields make it a valuable compound in scientific research and industrial applications .

Biological Activity

5-(Piperazine-1-carbonyl)pyrimidine is a compound of interest in medicinal chemistry due to its unique dual ring structure, which contributes to its distinct physicochemical properties and biological activities. This article will explore the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a piperazine-1-carbonyl group. This structural configuration is significant as it influences the compound's interaction with biological targets, particularly in the context of drug design.

Table 1: Structural Characteristics

PropertyDescription
Molecular FormulaC₉H₁₁N₃O
Molecular Weight179.21 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot extensively documented

Antiviral Properties

Research has indicated that derivatives of piperazine, including those related to this compound, exhibit antiviral activities. A study highlighted that certain piperazine derivatives demonstrated significant inhibition against HIV-1, with IC(50) values as low as 0.44 µM, indicating potent antiviral efficacy . The mechanism of action often involves the antagonism of CCR5 receptors, which are crucial for HIV entry into host cells.

Neuropharmacological Effects

The compound's potential as a neuropharmacological agent has also been explored. It has been suggested that piperazine derivatives can interact with serotonin receptors, particularly the 5-HT6 subtype, which is implicated in cognitive functions such as memory and learning . Antagonists of the 5-HT6 receptor have shown promise in enhancing cognitive performance in various animal models.

Case Studies

  • HIV Inhibition : A study synthesized a series of piperazine derivatives and assessed their anti-HIV activity. Among these, compounds exhibiting low micromolar IC(50) values were identified as promising candidates for further development .
  • Cognitive Enhancement : In vivo studies demonstrated that certain piperazine derivatives could reverse cognitive deficits induced by NMDA receptor antagonists in rodent models. This suggests potential therapeutic applications in treating cognitive impairments associated with various neurological disorders .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound and its derivatives is crucial for optimizing their biological activity. Key factors influencing activity include:

  • Substituent Positioning : Variations in the placement of functional groups on the pyrimidine or piperazine rings can significantly affect binding affinity and selectivity for biological targets.
  • Lipophilicity : The balance between hydrophilicity and lipophilicity determines the bioavailability and permeability of these compounds across cellular membranes.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiviralInhibition of HIV-1 (IC(50) = 0.44 µM)
Cognitive EnhancementImproved memory in rodent models
Receptor InteractionAntagonism at 5-HT6 receptors

Properties

Molecular Formula

C9H12N4O

Molecular Weight

192.22 g/mol

IUPAC Name

piperazin-1-yl(pyrimidin-5-yl)methanone

InChI

InChI=1S/C9H12N4O/c14-9(8-5-11-7-12-6-8)13-3-1-10-2-4-13/h5-7,10H,1-4H2

InChI Key

BKABXKPLWMPHDW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C2=CN=CN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.